

A Comparative Guide to the Structure-Activity Relationships of Quinuclidine Derivatives

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Compound of Interest

Compound Name: (S)-Quinuclidin-3-amine
dihydrochloride

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The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, lending itself to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinuclidine derivatives in two key therapeutic areas: antimicrobial agents and modulators of cholinergic receptors. The information is presented to facilitate the rational design of novel and more potent therapeutic agents.

Antimicrobial Quinuclidine Derivatives: Targeting Bacterial Cell Integrity

Quinuclidine-based compounds have emerged as a promising class of antimicrobial agents, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.^[1] The primary mechanism for many of these derivatives involves the disruption of the bacterial cell membrane.

Structure-Activity Relationship Insights

The antimicrobial efficacy of quinuclidine derivatives is significantly influenced by the nature of the substituents on the quinuclidine core and the quaternization of the nitrogen atom.

- **Quaternary Ammonium Compounds (QACs):** Quaternization of the quinuclidine nitrogen generally leads to more potent and broad-spectrum antimicrobial activity compared to their non-quaternized analogs.^[1]
- **N-Substituents:** The introduction of N-benzyl groups on the quinuclidinium oxime core enhances activity. Electron-withdrawing groups (e.g., halogens, nitro groups) on the benzyl ring are favorable for potency, while electron-donating groups (e.g., methyl) tend to decrease activity.^[1]
- **Alkyl Chain Length at C-3:** For bisquaternary ammonium compounds (bisQACs) with a quinuclidine core, the length of the alkyl chain at the C-3 position plays a crucial role. Longer alkyl chains, such as C14 and C16, generally show improved antibacterial activity, suggesting that increased lipophilicity enhances membrane disruption.^{[2][3]} For instance, a derivative with a C14 alkyl chain (QOH-C14) demonstrated potent activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/mL.^[3]
- **Linker Length in BisQACs:** The spatial distance and flexibility between the two quaternary nitrogen centers in bisQACs, governed by the linker length, significantly modulate antibacterial potency.^[2]

Comparative Antimicrobial Activity of Quinuclidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinuclidine derivatives against various bacterial strains.

Compound Class/Derivative	Modification	Target Organism	MIC (µg/mL)	Reference
Quaternary Quinuclidinium Oximes	para-N-chlorobenzyl	Pseudomonas aeruginosa	0.25	[1][4]
Klebsiella pneumoniae	0.50	[4]		
Staphylococcus aureus	1.00	[4]		
meta-N-bromobenzyl	Pseudomonas aeruginosa	0.25	[1][4]	
Klebsiella pneumoniae	1.00	[4]		
Staphylococcus aureus	2.00	[4]		
3-Substituted Quinuclidine Salts	C14 alkyl chain (QOH-C14)	Gram-positive bacteria	0.06 - 3.9	[3]
Fungi	0.12 - 3.9	[3]		
Pyrimidine-Linked Quinuclidine	Quinuclidine 1	Methicillin-resistant S. aureus (MRSA)	24	[4]
Vancomycin-resistant Enterococcus faecium	24	[4]		

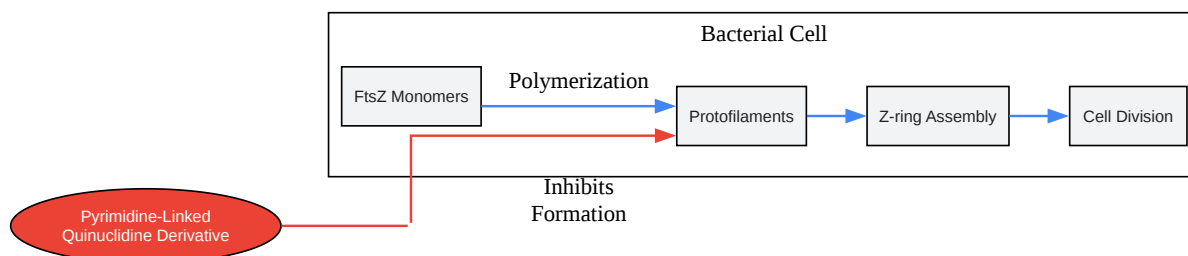
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized procedure to assess the antimicrobial potency of a compound.[4]

- Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., *S. aureus*, *P. aeruginosa*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable growth medium like Mueller-Hinton broth.[4]
- Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.[4]
- Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth and bacteria, no compound) and a negative control (broth only) are included. [4]
- Incubation: The plate is incubated under appropriate conditions, typically at 37°C for 18-24 hours.[4]
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Mechanism of Action: FtsZ Inhibition

One of the targeted mechanisms for antimicrobial quinuclidine derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division that polymerizes to form the Z-ring, which is essential for cytokinesis. Pyrimidine-linked quinuclidines have been shown to inhibit FtsZ, preventing its protofilament formation, thereby impairing Z-ring assembly and bacterial division.[4]



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Mechanism of FtsZ inhibition by pyrimidine-linked quinuclidine derivatives.

Cholinergic Receptor Modulators: Targeting Muscarinic and Nicotinic Receptors

Quinuclidine derivatives are well-known for their interactions with cholinergic receptors, acting as both agonists and antagonists at muscarinic and nicotinic acetylcholine receptors. These receptors are implicated in a wide range of physiological functions and are important targets for treating neurological and psychiatric disorders.

Muscarinic Receptor Ligands

The affinity of quinuclidine derivatives for the five muscarinic receptor subtypes (M1-M5) is highly dependent on the substituents attached to the quinuclidine core.

- **N-Phenylcarbamate Analogs:** For quinuclidinyl N-phenylcarbamate analogs, substituents on the phenyl ring of the N-phenethyl group significantly impact affinity. An electron-withdrawing group, such as fluorine, on this phenyl ring appears to be favorable for receptor binding. For example, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate exhibited high affinity across all M1-M5 subtypes, with K_i values in the low nanomolar range.[5][6]
- **Substituent Effects on Selectivity:** While high affinity is achievable, obtaining subtype selectivity can be challenging. However, subtle changes can introduce a degree of selectivity. For instance, the analog (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate showed a 17-fold selectivity for M3 over M2 receptors.[7]
- **Linker and Stereochemistry:** In hybrid molecules incorporating a quinuclidine moiety, the nature of the linker (e.g., ester vs. ether) and the stereochemistry play a crucial role in determining affinity for muscarinic receptor subtypes. An ether bridge has been shown to confer higher affinities for all mAChR subtypes.[8]

The following table presents the binding affinities (K_i in nM) of a series of (±)-quinuclidin-3-yl N-phenylcarbamate derivatives at the five human muscarinic receptor subtypes.

Compound	R (N-substituent)	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)	M4 Ki (nM)	M5 Ki (nM)	Reference
3a	3,4-dimethoxyphenethyl	96	>10,000	125	1,070	86	[5]
3b	4-methoxyphenethyl	13	220	13	42	14	[7]
3c	4-fluorophenethyl	2.0	13	2.6	2.2	1.8	[5][6]

Nicotinic Receptor Ligands

Quinuclidine derivatives have been developed as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the $\alpha 7$ subtype, which is a target for cognitive disorders.

- Substitutions at the 3-Position: Arylidene groups at the 3-position of the quinuclidine ring can lead to selective $\alpha 7$ nAChR agonists, with EC50 values in the low micromolar range.[9]
- Amide Derivatives: For $\alpha 7$ nAChR ligands based on the quinuclidine moiety, amide derivatives have been shown to bind effectively to the receptor, with Ki values ranging from 14 to 133 nM.[10]

Compound	Receptor Subtype	Activity	Value	Reference
3-Arylidene quinuclidine	$\alpha 7$ nAChR	Agonist (EC50)	1.5 μ M	[9]
N-methyl quinuclidine	$\alpha 7$ nAChR	Agonist (EC50)	40 μ M	[9]
Quinuclidine amide derivative	$\alpha 7$ nAChR	Binding Affinity (Ki)	14 - 133 nM	[10]

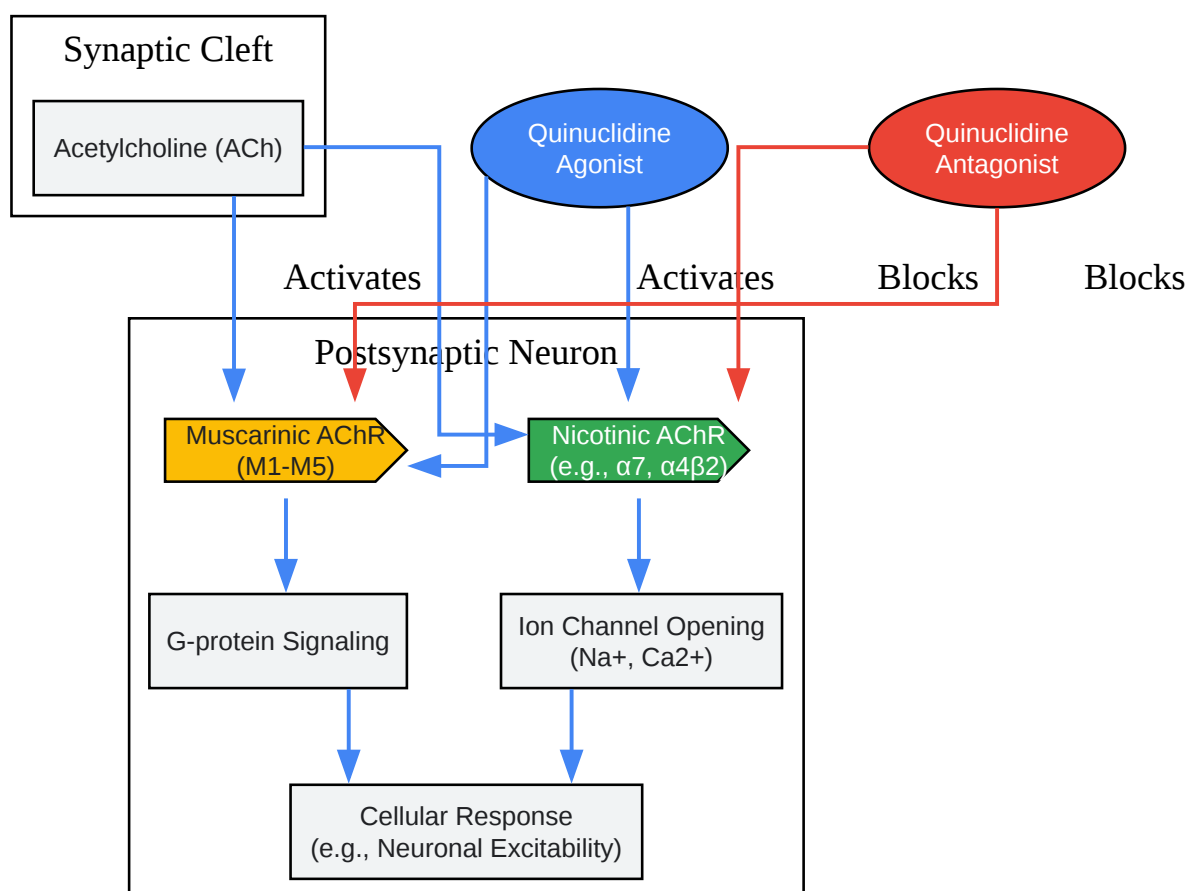
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

The binding affinity of quinuclidine derivatives to muscarinic receptor subtypes is determined by competitive radioligand binding assays.[11][12]

- **Membrane Preparation:** Cell membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.[12]
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (the quinuclidine derivative).[12]
- **Incubation:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation and Counting:** The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.[12]
- **Data Analysis:** The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Signaling Pathway of Cholinergic Modulation

The following diagram illustrates the general mechanism of action of quinuclidine derivatives at cholinergic receptors.



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Modulation of cholinergic signaling by quinuclidine derivatives.

This guide highlights the versatility of the quinuclidine scaffold and provides a foundation for the further development of derivatives with enhanced potency and selectivity for various therapeutic targets. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.

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